![molecular formula C21H20N2O2 B12523121 N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide CAS No. 726196-29-8](/img/structure/B12523121.png)
N'-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is an organic compound with a complex structure that includes benzyloxy and methoxy functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzene-1-carboximidamide with 4-(benzyloxy)phenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide include:
- N-[4-(Benzyloxy)phenyl]glycinamide
- 4-Benzyloxyphenylacetic acid
- 4-Benzyloxyphenol
Uniqueness
N’-[4-(Benzyloxy)phenyl]-4-methoxybenzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propiedades
Número CAS |
726196-29-8 |
|---|---|
Fórmula molecular |
C21H20N2O2 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-methoxy-N'-(4-phenylmethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O2/c1-24-19-11-7-17(8-12-19)21(22)23-18-9-13-20(14-10-18)25-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H2,22,23) |
Clave InChI |
NMEZUWSUBIASPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Difluoro-4-{[2-fluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12523041.png)
![Benzo[c][2,7]naphthyridine-1-carboxylic acid, 5-chloro-, methyl ester](/img/structure/B12523048.png)
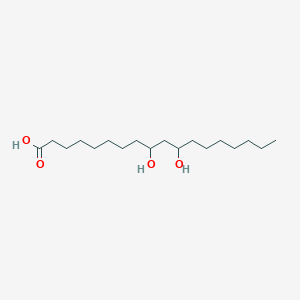
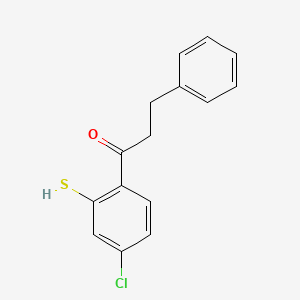
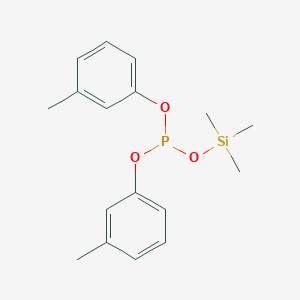

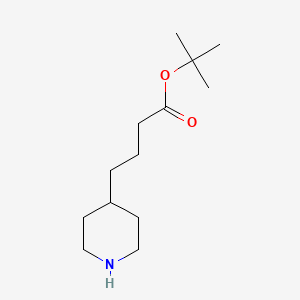
![Endo-3-(4-methylbenzoyl)bi-cyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester](/img/structure/B12523088.png)

![4-(7-Methyl-3-oxo-3,7-dihydroimidazo[1,2-a]pyrazin-2-yl)benzonitrile](/img/structure/B12523097.png)
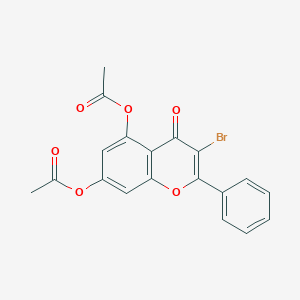
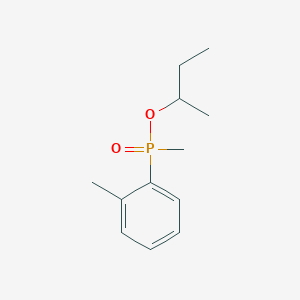
![3-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B12523105.png)

